molecular formula C13H21NO2S B8448763 4-n-Heptylsulfonylaniline

4-n-Heptylsulfonylaniline

Cat. No. B8448763
M. Wt: 255.38 g/mol
InChI Key: QQJRVHNBPZOLGW-UHFFFAOYSA-N
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Patent
US05599813

Procedure details

In the mixture of 50 ml of pyridine and 5 ml of dimethylformamide was suspended 1.04 g of 3-propyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carbonyl-chloridehydrochloride (described in Example 13). To the suspension was added 940 mg of 4-n-heptylsulfonylaniline obtained in Reference Example 7, and 45 mg of 3,5-dimethylaminopyridine, followed by stirring at 70° C. for 17 hours. The reaction mixture was concentrated and to the concentrate was added saturated sodium hydrogencarbonate aqueous solution. The mixture was extracted with chloroform. The extract was washed with saturated sodium chloride aqueous solution and dried over anhydrous potassium carbonate. The solvent was removed under reduced pressure. The residue was dissolved in ethanol. To the mixture was added saturated hydrogenchloride diethylether solution, followed by stirring at room temperature. The solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography using a mixed solvent of chloroform and methanol (10:1 by volume). To the resulting substance was added saturated hydrogenchloride diethylether solution. The solvent was removed under reduced pressure. The residue was recrystallized from methanol-diethylether to obtain 559 mg of the titled compound.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
3-propyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carbonyl-chloridehydrochloride
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
940 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=CC=C[CH:2]=1.Cl.C([C:11]1[N:15]2[CH2:16][CH2:17][CH2:18][N:19]=[C:14]2SC=1C(Cl)=O)CC.C(S(C1C=CC(N)=CC=1)(=O)=O)CCCCCC>CN(C)C=O>[CH3:11][NH:15][C:16]1[CH:2]=[N:1][CH:6]=[C:18]([NH:19][CH3:14])[CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
3-propyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carbonyl-chloridehydrochloride
Quantity
1.04 g
Type
reactant
Smiles
Cl.C(CC)C1=C(SC=2N1CCCN2)C(=O)Cl
Step Three
Name
Quantity
940 mg
Type
reactant
Smiles
C(CCCCCC)S(=O)(=O)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=NC=C(C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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